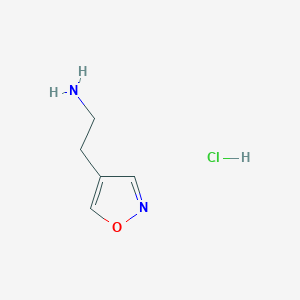

![molecular formula C19H26ClNO B1452459 ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride CAS No. 1311317-08-4](/img/structure/B1452459.png)

({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride

Übersicht

Beschreibung

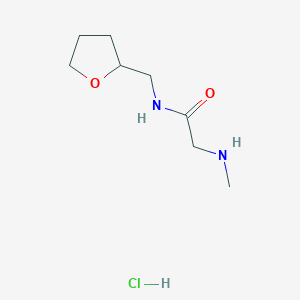

“({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1311317-08-4 . It has a molecular weight of 319.87 . The IUPAC name for this compound is N-{3,5-dimethyl-4-[(3-methylbenzyl)oxy]benzyl}ethanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H25NO.ClH/c1-5-20-12-18-10-15(3)19(16(4)11-18)21-13-17-8-6-7-14(2)9-17;/h6-11,20H,5,12-13H2,1-4H3;1H . This code provides a detailed description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be modified to enhance its antiviral capabilities, making it a candidate for the development of new antiviral drugs.

Anti-inflammatory Activity

The indole nucleus is found in many bioactive compounds with anti-inflammatory effects. By exploring the anti-inflammatory potential of our compound, researchers could develop new treatments for conditions characterized by inflammation, such as arthritis or asthma .

Anticancer Activity

Indole derivatives are known to possess anticancer activities. They can bind with high affinity to multiple receptors, which is useful in the development of cancer therapeutics. The compound could be studied for its efficacy in inhibiting cancer cell growth or inducing apoptosis .

Anti-HIV Activity

Compounds with an indole base have been synthesized and screened for their anti-HIV activity. They have shown promise in inhibiting HIV-1 and HIV-2 strains replication in acutely infected cells . Research into the anti-HIV potential of our compound could contribute to the fight against the HIV/AIDS pandemic.

Antioxidant Activity

Indole derivatives can also act as antioxidants. This property is beneficial in preventing oxidative stress, which is linked to various chronic diseases. The antioxidant capacity of our compound could be assessed to determine its suitability as a dietary supplement or in pharmaceutical applications .

Antimicrobial Activity

The structural features of indole derivatives enable them to have antimicrobial effects. Our compound could be investigated for its ability to inhibit the growth of bacteria and fungi, which could lead to the development of new antimicrobial agents .

Antitubercular Activity

Given the ongoing challenge of tuberculosis, especially with multi-drug-resistant strains, the antitubercular activity of indole derivatives is of significant interest. The compound could be tested against various strains of Mycobacterium tuberculosis to evaluate its potential as a novel antitubercular agent .

Antidiabetic Activity

Indole derivatives have been found to exhibit antidiabetic effects. By studying the interaction of our compound with relevant enzymes and receptors, it could be possible to develop new therapeutic agents for the management of diabetes .

Antimalarial Activity

Indole-based compounds have shown antimalarial properties. Research into the antimalarial potential of our compound could lead to the discovery of new prophylactic or therapeutic agents for malaria, a disease that continues to have a significant global impact .

Anticholinesterase Activity

Indole derivatives can inhibit cholinesterase, an enzyme that breaks down acetylcholine. This activity is important in the treatment of Alzheimer’s disease and other cognitive disorders. The compound could be explored for its potential use in neurodegenerative disease management .

Each of these applications represents a unique field of research where the compound could have significant implications. Further studies and experiments would be necessary to fully understand and harness the potential of “({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride” in these areas. The benzylic position in the compound also suggests a range of possible chemical reactions that could be utilized to modify its structure and enhance its biological activities .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as 4-methoxyphenethylamine have been known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .

Biochemical Pathways

Based on its structural similarity to 4-methoxyphenethylamine, it may be involved in the modulation of monoamine oxidase activity, which plays a crucial role in the metabolism of several neurotransmitters .

Result of Action

Based on its structural similarity to 4-methoxyphenethylamine, it may inhibit the activity of monoamine oxidase, potentially leading to increased levels of monoamine neurotransmitters .

Eigenschaften

IUPAC Name |

N-[[3,5-dimethyl-4-[(3-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO.ClH/c1-5-20-12-18-10-15(3)19(16(4)11-18)21-13-17-8-6-7-14(2)9-17;/h6-11,20H,5,12-13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMERGDUAHPBKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C(=C1)C)OCC2=CC=CC(=C2)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1311317-08-4 | |

| Record name | Benzenemethanamine, N-ethyl-3,5-dimethyl-4-[(3-methylphenyl)methoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

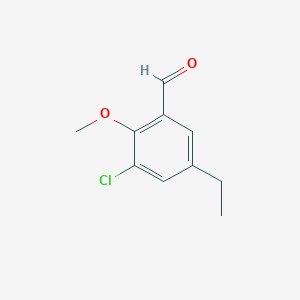

![2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1452376.png)